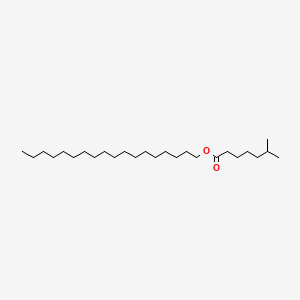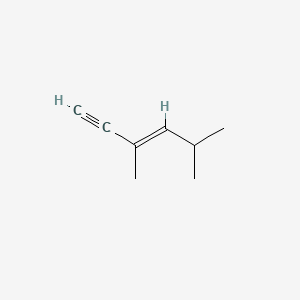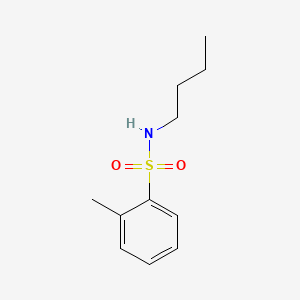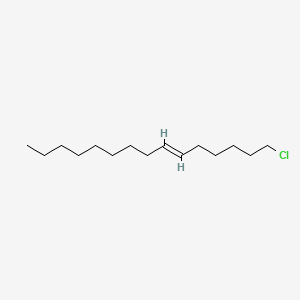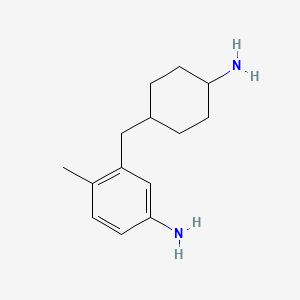
Sodium bis(5-oxo-DL-prolinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2NaO6. It is a sodium salt derivative of 5-oxo-DL-proline, which is a racemic mixture of the D- and L- isomeric forms of 5-oxo-proline . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium bis(5-oxo-DL-prolinate) can be synthesized through the neutralization of 5-oxo-DL-proline with sodium hydroxide. The reaction typically involves dissolving 5-oxo-DL-proline in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium bis(5-oxo-DL-prolinate) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form 5-hydroxyproline derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange resins or other cationic salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 5-oxo-proline.
Reduction: 5-hydroxyproline derivatives.
Substitution: Different cationic salts of 5-oxo-DL-proline.
Applications De Recherche Scientifique
Sodium bis(5-oxo-DL-prolinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of sodium bis(5-oxo-DL-prolinate) involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes it interacts with is 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-proline to form glutamate. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate . The compound’s effects are mediated through its ability to modulate these enzymatic reactions and influence cellular metabolism.
Comparaison Avec Des Composés Similaires
5-Oxo-L-proline: The L-isomer of 5-oxo-proline, which has similar enzymatic interactions but different stereochemistry.
5-Hydroxyproline: A hydroxylated derivative of proline with distinct chemical properties.
2-Pyrrolidinecarboxylate: Another proline derivative with different functional groups.
Uniqueness: Sodium bis(5-oxo-DL-prolinate) is unique due to its racemic mixture of D- and L-isomers, which allows it to interact with a broader range of enzymes and metabolic pathways compared to its individual isomers. This property makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
60373-59-3 |
|---|---|
Formule moléculaire |
C10H12N2NaO6- |
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
sodium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2 |
Clé InChI |
ZIANFPVTVNDULH-UHFFFAOYSA-L |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


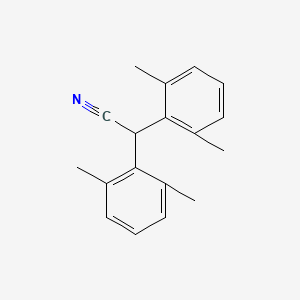
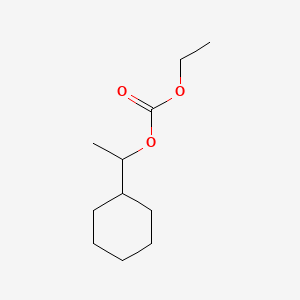


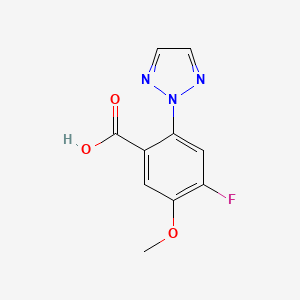

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
